4-(2-Chloroethyl)-N,N-dipropylbenzene-1-sulfonamide
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Overview
Description
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group substituted with a 2-chloroethyl group and two propyl groups on the nitrogen atom. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The benzenesulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.
Oxidation: Sulfone derivatives are the major products.
Reduction: Reduced amines and other reduced products are formed.
Scientific Research Applications
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide involves its interaction with cellular components. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroethyl)morpholine hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mustard gas (bis(2-chloroethyl)sulfide): A well-known alkylating agent with similar chemical properties but used as a chemical weapon.
Uniqueness
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual propyl groups on the nitrogen atom differentiate it from other similar compounds, providing unique steric and electronic effects that influence its reactivity and applications .
Properties
CAS No. |
1017676-13-9 |
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Molecular Formula |
C14H22ClNO2S |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO2S/c1-3-11-16(12-4-2)19(17,18)14-7-5-13(6-8-14)9-10-15/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
WIPYJIQMFKKGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
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